molecular formula C10H12Cl6O4 B14631025 Bis(2,2,2-trichloroethyl) hexanedioate CAS No. 57392-52-6

Bis(2,2,2-trichloroethyl) hexanedioate

Cat. No.: B14631025
CAS No.: 57392-52-6
M. Wt: 408.9 g/mol
InChI Key: ORLGXGVFGFWARG-UHFFFAOYSA-N
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Description

Bis(2,2,2-trichloroethyl) hexanedioate is an organic compound with the molecular formula C10H12Cl6O4 It is characterized by the presence of two 2,2,2-trichloroethyl groups attached to a hexanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,2-trichloroethyl) hexanedioate typically involves the esterification of hexanedioic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trichloroethyl) hexanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield hexanedioic acid and 2,2,2-trichloroethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

    Substitution: The trichloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

Major Products Formed

    Hydrolysis: Hexanedioic acid and 2,2,2-trichloroethanol.

    Reduction: Hexanediol and 2,2,2-trichloroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2,2,2-trichloroethyl) hexanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and other derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2,2,2-trichloroethyl) hexanedioate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of hexanedioic acid and 2,2,2-trichloroethanol. These products can then participate in further biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trichloroethyl) azodicarboxylate
  • Bis(2,2,2-trichloroethyl) carbonate
  • Bis(2,2,2-trichloroethyl) phosphate

Uniqueness

Bis(2,2,2-trichloroethyl) hexanedioate is unique due to its specific ester structure and the presence of two 2,2,2-trichloroethyl groups. This configuration imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

57392-52-6

Molecular Formula

C10H12Cl6O4

Molecular Weight

408.9 g/mol

IUPAC Name

bis(2,2,2-trichloroethyl) hexanedioate

InChI

InChI=1S/C10H12Cl6O4/c11-9(12,13)5-19-7(17)3-1-2-4-8(18)20-6-10(14,15)16/h1-6H2

InChI Key

ORLGXGVFGFWARG-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)OCC(Cl)(Cl)Cl)CC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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